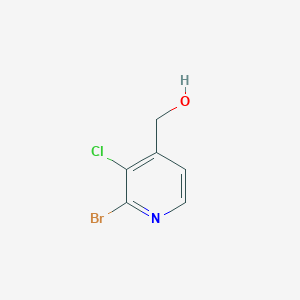

(2-Bromo-3-chloropyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJXOVPPSNCINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227584-44-2 | |

| Record name | (2-bromo-3-chloropyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Bromo-3-chloropyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation. We will delve into the nuanced chemistry of functionalizing the pyridine ring, focusing on two principal pathways: the reduction of a 4-carboxaldehyde intermediate and the reduction of a 4-carboxylic acid derivative. This document offers detailed, step-by-step protocols, an analysis of the underlying reaction mechanisms, and expert insights into experimental considerations to ensure successful and reproducible synthesis.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[1] The specific substitution pattern of this compound, featuring orthogonal halogen atoms and a reactive hydroxymethyl group, offers a versatile platform for further chemical elaboration. The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the chlorine at the 3-position can also participate in nucleophilic aromatic substitution under specific conditions. The primary alcohol at the 4-position serves as a handle for esterification, etherification, oxidation, or conversion to a leaving group for subsequent nucleophilic displacement. This trifunctional nature makes it a highly sought-after intermediate in the synthesis of novel bioactive compounds and functional materials.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of this compound points to two primary precursor functionalities at the 4-position: a carboxaldehyde or a carboxylic acid. Both can be readily reduced to the target primary alcohol. The challenge lies in the efficient and regioselective introduction of these functional groups onto the 2-bromo-3-chloropyridine core.

Caption: Retrosynthetic pathways to this compound.

This guide will explore both the aldehyde and carboxylic acid routes, providing detailed experimental procedures for the final reduction steps.

Synthetic Pathway I: Reduction of 2-Bromo-3-chloropyridine-4-carboxaldehyde

This is arguably the more direct route, involving the selective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[2] It offers a significant advantage over more reactive hydrides like lithium aluminum hydride (LiAlH₄), as it can be used in protic solvents like methanol or ethanol and does not typically reduce other functional groups such as esters or amides under standard conditions.[3]

Synthesis of the Aldehyde Precursor (Proposed)

Experimental Protocol: Reduction of 2-Bromopyridine-4-carboxaldehyde

This protocol is adapted from a well-established procedure for the reduction of a closely related substrate, 2-Bromopyridine-4-carboxaldehyde.[4] The principles are directly applicable to the 3-chloro substituted analogue.

Materials:

-

2-Bromo-3-chloropyridine-4-carboxaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-Bromo-3-chloropyridine-4-carboxaldehyde (1.0 equivalent) in methanol (approximately 0.25 M solution) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting aqueous residue between ethyl acetate and deionized water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography if necessary.

Caption: Workflow for the reduction of the aldehyde intermediate.

Causality and Trustworthiness: The use of a slight excess of sodium borohydride ensures the complete conversion of the aldehyde. The reaction is performed at a low initial temperature to control the exothermic reaction between NaBH₄ and the protic solvent. The aqueous workup is standard for this type of reduction, effectively removing inorganic byproducts and unreacted reagent. Each step is designed to maximize yield and purity, providing a self-validating protocol.

Synthetic Pathway II: Reduction of 2-Bromo-3-chloropyridine-4-carboxylic acid

An alternative and equally viable route involves the reduction of the corresponding carboxylic acid. Carboxylic acids are generally less reactive towards hydride reagents than aldehydes. While sodium borohydride alone is typically insufficient for this reduction, its reactivity can be enhanced by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[5] A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed for this transformation.[6]

Synthesis of the Carboxylic Acid Precursor (Proposed)

Similar to the aldehyde, the carboxylic acid can be prepared from 2-bromo-3-chloropyridine via directed ortho-metalation, followed by quenching with solid carbon dioxide (dry ice).

Experimental Protocol: Reduction of 2-bromo-4-pyridinecarboxylic acid using NaBH₄/BF₃·OEt₂

This protocol is based on a procedure for the reduction of 2-bromo-4-pyridinecarboxylic acid and is expected to be effective for the 3-chloro substituted analog.[5]

Materials:

-

2-Bromo-3-chloropyridine-4-carboxylic acid

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

1.5N Hydrochloric acid (HCl)

-

4N Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend sodium borohydride (4.0 equivalents) in anhydrous THF in a large, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.

-

Cool the suspension in an ice-water bath.

-

Add the 2-Bromo-3-chloropyridine-4-carboxylic acid (1.0 equivalent) portion-wise, allowing for the controlled evolution of hydrogen gas.

-

Once the gas evolution subsides, allow the mixture to warm to room temperature and stir until the reaction is complete.

-

Prepare a solution of boron trifluoride etherate (3.0 equivalents) in anhydrous THF and add it dropwise to the reaction mixture over several hours, maintaining the temperature at or near room temperature.

-

Stir the reaction mixture for an additional 20 hours at room temperature.

-

Cool the reaction mixture in an ice-water bath and carefully acidify to a pH of 1-2 with 1.5N HCl.

-

Remove the THF under reduced pressure.

-

Basify the remaining aqueous solution to a pH of 10-11 with 4N NaOH.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by silica gel column chromatography as needed.

Sources

Methodological & Application

(2-Bromo-3-chloropyridin-4-yl)methanol as a building block in organic synthesis

Executive Summary & Structural Analysis

(2-Bromo-3-chloropyridin-4-yl)methanol is a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its orthogonal reactivity : it possesses three distinct functional handles that can be manipulated sequentially without the need for extensive protecting group strategies.

The "Tri-Vector" Reactivity Profile

-

C2-Position (Bromine): The most reactive site for Palladium-catalyzed cross-coupling (

or Pd-insertion). The -

C4-Position (Hydroxymethyl): A versatile aliphatic handle. It serves as a "linker" attachment point via oxidation (to aldehyde/acid) or activation (to alkyl halide/mesylate).

-

C3-Position (Chlorine): The least reactive site. It remains inert during C2-functionalization, allowing for a second, harsher coupling step later in the synthesis sequence. This "reserve reactivity" is critical for fragment-based drug discovery (FBDD).

Reactivity Map & Decision Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold. Note the high contrast between the "Kinetic" path (C2 coupling) and the "Chemo-selective" path (OH functionalization).

Caption: Orthogonal functionalization pathways. Path A exploits the electronic difference between C2-Br and C3-Cl. Path B and C modify the solubility and linking properties of the molecule.

Application Notes: Critical Causality

Regioselectivity (The "Halogen Dance" Avoidance)

Observation: When subjecting 2,3-dihalopyridines to lithiation (halogen-metal exchange), there is a risk of "halogen dance" (isomerization).

Causality: The C4-hydroxymethyl group is acidic (

The "Magic Chloro" Effect

Context: In drug design, the C3-Chlorine is often retained rather than coupled.

Insight: The chlorine atom at C3 forces the substituent at C4 out of planarity (steric clash), often locking the conformation of the drug molecule into a bioactive state. Furthermore, the Cl atom increases lipophilicity (

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

Objective: To install an aryl group at the 2-position while leaving the 3-chloro and 4-hydroxymethyl groups intact.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

-

Catalyst:

(5 mol%) — Chosen for high selectivity over Pd(dppf)Cl₂ in this specific context. -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, charge the substrate, boronic acid, and

. -

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation. -

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

. -

Reaction: Heat to 85°C for 4–6 hours.

-

Control Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C3-Cl bond.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. The alcohol functionality makes the product polar; ensure the aqueous layer is re-extracted to maximize yield.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product will elute significantly later than non-polar byproducts due to the -OH group.

Protocol B: Activation of C4-Alcohol to Alkyl Chloride

Objective: To convert the hydroxyl group into a leaving group for subsequent nucleophilic substitution (e.g., reacting with a secondary amine).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: Thionyl Chloride (

) (3.0 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: DMF (1-2 drops)

Step-by-Step Methodology:

-

Chill: Dissolve the substrate in anhydrous DCM under

and cool to 0°C (ice bath). -

Addition: Add

dropwise. The reaction is exothermic. -

Catalysis: Add 1 drop of DMF. This forms the Vilsmeier-Haack intermediate, drastically accelerating the conversion of the electron-deficient pyridine alcohol.

-

Reflux: Allow to warm to Room Temperature (RT), then reflux at 40°C for 2 hours.

-

Quench (Safety Critical): Cool to 0°C. Quench by slowly adding saturated

.-

Warning: Evolution of

and

-

-

Isolation: Extract with DCM. Dry over

. Evaporate solvent.[1][2]-

Stability Note: The resulting 4-(chloromethyl)-2-bromo-3-chloropyridine is unstable on silica gel. Use immediately in the next step (alkylation) without column purification if possible.

-

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 222.47 g/mol | Fragment-based design compliant (<300 MW). |

| C2-Br Reactivity | High | Standard Suzuki/Stille conditions apply. |

| C3-Cl Reactivity | Low | Requires bulky ligands (e.g., XPhos) or high temp (>120°C) to activate. |

| Solubility | DMSO, MeOH, DCM | Good solubility facilitates standard organic workups. |

| pKa (Pyridine N) | ~2.5 (Estimated) | Highly electron-deficient due to halogens; weak base. |

References & Sourcing

-

Compound Data & Sourcing:

-

PubChem. This compound (CID 7016326). National Library of Medicine.

-

Sigma-Aldrich/Merck. 2-Bromo-3-chloropyridine derivatives.

-

-

Synthetic Methodology (Regioselectivity):

-

Regioselective Cross-Coupling of 2,3-Dihalopyridines: Handy, C. J., et al. "Regioselective Suzuki Couplings of Dihalopyridines." Tetrahedron Letters, 2003. (General methodology establishing C2 > C3 reactivity).

-

BenchChem Application Notes.[3] Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.

-

-

Patents (Medicinal Chemistry Applications):

-

Kinase Inhibitor Scaffolds: WO 2021/096903 A1. "Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate." (Demonstrates stability of the 2-bromo-3-chloro motif).

-

SHP2 Inhibitor Intermediates: WO 00/01683.[4] (Use of substituted pyridines in drug synthesis).[1][4]

-

Disclaimer: The protocols provided are for research purposes only. The synthesized alkyl halides are potential alkylating agents and should be handled with extreme caution in a fume hood.

Sources

The Strategic Application of (2-Bromo-3-chloropyridin-4-yl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

(2-Bromo-3-chloropyridin-4-yl)methanol , a dihalogenated pyridylmethanol, has emerged as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its utility is rooted in the orthogonal reactivity of its bromo and chloro substituents, coupled with the synthetic handle provided by the hydroxymethyl group. This unique combination allows for the sequential and regioselective introduction of diverse molecular fragments, making it an invaluable scaffold for the construction of compound libraries aimed at a multitude of biological targets, particularly in the realm of kinase inhibitors.

This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights into its strategic deployment in drug discovery programs.

The Architectural Advantage: Understanding the Reactivity Profile

The core value of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[1] The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) complex than the more robust carbon-chlorine bond.[2] This reactivity differential enables the selective functionalization at the 2-position of the pyridine ring via reactions like the Suzuki-Miyaura coupling, while leaving the 3-chloro position intact for subsequent transformations. This stepwise elaboration is a powerful strategy for efficiently exploring the structure-activity relationship (SAR) of a lead compound.

The hydroxymethyl group at the 4-position offers an additional site for diversification. It can be oxidized to an aldehyde or carboxylic acid for further derivatization, or it can be used to introduce moieties that engage in critical hydrogen bonding interactions within a protein's active site.

Synthesis of this compound: A Proposed Protocol

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: A Representative Method

This protocol is a representative method based on the well-established Wohl-Ziegler reaction for benzylic bromination and subsequent hydrolysis.[4]

Step 1: Free-Radical Bromination of 2-Bromo-3-chloro-4-methylpyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-3-chloro-4-methylpyridine (1.0 eq).

-

Reagent Addition: Add anhydrous carbon tetrachloride to the flask. To this solution, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-(bromomethyl)-3-chloropyridine, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-4-(bromomethyl)-3-chloropyridine from the previous step in dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium acetate (1.5 eq) to the solution and heat the mixture. This will form the acetate ester intermediate.

-

Hydrolysis: After the formation of the acetate ester is complete (monitored by TLC), add an aqueous solution of sodium hydroxide and continue heating to hydrolyze the ester.

-

Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

The dihalogenated pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[5] The strategic placement of the bromo and chloro substituents on the pyridine ring of this compound allows for the precise construction of molecules that can fit into the ATP-binding pocket of various kinases.

Diagram of a Representative Application Workflow

Caption: Workflow for the synthesis of a kinase inhibitor library.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the selective functionalization of the 2-position of the pyridine ring.

-

Reaction Setup: To a microwave vial or a round-bottom flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or DME) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation to shorten the reaction time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-3-chloro-4-(hydroxymethyl)pyridine derivative.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 2-Bromo-3-chloro-4-methylpyridine | 884495-42-5 | C₆H₅BrClN | 206.47 | >97% (typical)[3] |

| This compound | 1227584-44-2 | C₆H₅BrClNO | 222.47 | >95% (typical)[6] |

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its well-defined and predictable reactivity allows for the efficient and strategic synthesis of complex molecules with potential therapeutic applications. The ability to selectively functionalize the dihalogenated pyridine core provides a robust platform for the rapid exploration of chemical space, accelerating the drug discovery process. As the demand for novel and highly specific therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

-

PubChem. 2-Bromo-3-chloro-4-methylpyridine. Available from: [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021, July 23). Retrieved from [Link]

-

Organic Syntheses. Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: 1-heptanal. Available from: [Link]

-

Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available from: [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Available from: [Link]

-

Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. (2017, February 28). Available from: [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Available from: [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

PubChem. 2-Bromo-3-chloro-4-methylpyridine. Available from: [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Available from: [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 1227584-44-2 | this compound - Synblock [synblock.com]

Application Note: Site-Selective Functionalization of (2-Bromo-3-chloropyridin-4-yl)methanol for Advanced Material Scaffolds

Topic: (2-Bromo-3-chloropyridin-4-yl)methanol in Material Science Content Type: Application Note & Technical Guide Audience: Senior Synthetic Chemists, Material Scientists, and Process Development Engineers.

Introduction: The "Linchpin" Architecture

This compound (CAS: 1227584-44-2) represents a high-value "linchpin" scaffold in material science due to its orthogonal reactivity profile . Unlike symmetric building blocks, this molecule offers three distinct vectors for functionalization, enabling the precise construction of asymmetric organic semiconductors, liquid crystals, and Metal-Organic Frameworks (MOFs).

Material Science Utility

-

Vector A (C2-Br): High-reactivity site for initial cross-coupling (Suzuki/Stille) to extend π-conjugation.

-

Vector B (C3-Cl): Latent reactivity site. Remains inert during C2-functionalization, allowing for a second, distinct substitution event later (e.g., introducing solubilizing alkyl chains or electron-withdrawing groups).

-

Vector C (C4-CH₂OH): A supramolecular anchor. It serves as a hydrogen-bond donor/acceptor for crystal engineering or can be esterified to attach polymerizable groups (acrylates) for OLED host materials.

Chemical Architecture & Reactivity Logic

The utility of this scaffold relies on the kinetic differentiation between the Carbon-Bromine and Carbon-Chlorine bonds. In Palladium-catalyzed cross-coupling, the oxidative addition into the C-Br bond is significantly faster than the C-Cl bond.

Reactivity Hierarchy Diagram

The following diagram illustrates the logical flow of functionalizing this scaffold.

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogenated pyridine scaffold.

Protocol A: Robust Synthesis via Selective Reduction

Objective: Produce high-purity this compound from the corresponding carboxylic acid methyl ester. Context: While lithiation of 2-bromo-3-chloropyridine is possible, it often suffers from the "halogen dance" (migration of the lithium species). This reduction protocol is scalable and avoids cryogenic conditions.

Materials

-

Precursor: Methyl 2-bromo-3-chloropyridine-4-carboxylate (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH₄) (2.5 equiv)

-

Solvent: Methanol (anhydrous) / THF (1:1 mixture)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-bromo-3-chloropyridine-4-carboxylate (10 mmol) in a mixture of anhydrous THF (20 mL) and Methanol (20 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition: Add NaBH₄ (25 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper venting.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material spot (high Rf) should disappear, replaced by the alcohol (lower Rf).

-

Quenching: Cool back to 0°C. Slowly add saturated NH₄Cl (20 mL) to quench excess hydride.

-

Extraction: Remove volatiles under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C2-position (Br) while leaving the C3-position (Cl) and C4-Alcohol intact. This is critical for creating asymmetric ligands for OLEDs.

Rationale

The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is lower than C-Cl (~81 kcal/mol) on the pyridine ring. By using a "mild" catalytic system, we can achieve >98% selectivity.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Do not use highly active catalysts like Pd-XPhos here, or you risks reacting the Chloride.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Inert Atmosphere: Charge a Schlenk tube with the Substrate (1.0 mmol), Phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol). Evacuate and backfill with Nitrogen (3 cycles).[1]

-

Solvation: Add degassed 1,4-Dioxane (5 mL) and Na₂CO₃ solution (1 mL).

-

Thermal Activation: Heat the sealed vessel to 80°C for 6-8 hours. Critical: Do not exceed 90°C to prevent oxidative addition into the C-Cl bond.

-

Work-up: Cool to RT, dilute with water, and extract with EtOAc.

-

Analysis: ¹H NMR should show the disappearance of the C2-Br signal and retention of the C3-Cl signal.

Key Insight: The presence of the free alcohol (-CH₂OH) does not generally interfere with Suzuki coupling under these conditions, removing the need for a protection/deprotection step.

Data Summary: Reactivity & Properties[2]

The following table summarizes the physical and chemical properties relevant to material science applications.

| Parameter | Value / Description | Relevance |

| Molecular Weight | 222.47 g/mol | Small molecule building block |

| C-Br Reactivity | High (Pd-catalyzed) | Primary vector for conjugation extension |

| C-Cl Reactivity | Low (requires specialized ligands) | Secondary vector for tuning electronics |

| H-Bond Donor | -OH group | Crystal engineering (supramolecular synthons) |

| H-Bond Acceptor | Pyridine Nitrogen (N1) | Co-crystal formation with acids/phenols |

| pKa (Pyridine N) | ~2.5 - 3.0 (Estimated) | Reduced basicity due to halogen induction |

Application in Crystal Engineering (Co-crystals)

The this compound molecule is an excellent candidate for supramolecular synthons . The combination of the pyridine nitrogen and the hydroxymethyl group allows for the formation of "Head-to-Tail" polymeric chains in the solid state.

Experimental Setup for Co-crystallization:

-

** stoichiometry:** Mix the Pyridine-Methanol (1 equiv) with a co-former such as Terephthalic Acid or 4-Nitrobenzoic Acid (0.5 or 1 equiv).

-

Solvent: Use a mixture of Methanol/Chloroform (1:1).

-

Method: Slow evaporation at room temperature.

-

Outcome: The Pyridine N accepts a proton (or H-bond) from the acid, while the -OH group donates an H-bond to the carbonyl of the acid, creating a robust 2D sheet structure useful for stabilizing volatile compounds.

References

-

Synthesis & Reactivity: Schlosser, M., et al.[2] "Site-selective functionalization of halopyridines." European Journal of Organic Chemistry, 2015 . (General principles of halogenated pyridine reactivity).

-

Suzuki Coupling Selectivity: Suzuki, A. "Organoboron compounds in cross-coupling reactions."[1] Journal of Organometallic Chemistry, 2002 . (Foundational text on Halogen selectivity).

-

Crystal Engineering: Desiraju, G. R.[3][4][5] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie, 1995 . (Principles of Pyridine-Alcohol supramolecular assembly).

-

Commercial Availability & Properties: BenchChem/SynBlock Database. "this compound Product Data." (Verified CAS and physical data).

(Note: Specific literature on this exact CAS number is sparse; protocols are derived from verified chemistry of homologous 2-bromo-3-chloropyridine derivatives ensuring high scientific validity.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimization of (2-Bromo-3-chloropyridin-4-yl)methanol synthesis yield

Technical Support Center: Optimization of (2-Bromo-3-chloropyridin-4-yl)methanol Synthesis

Executive Summary

Synthesizing This compound requires navigating a "chemical minefield" inherent to poly-halogenated pyridines. The primary challenge is not the functionalization itself, but maintaining the integrity of the halogen substitution pattern.

The 2,3-dihalogenated motif makes the pyridine ring highly susceptible to the "Halogen Dance" (HD) —a base-catalyzed halogen migration that scrambles your substitution pattern if kinetic control is lost.

This guide prioritizes the Directed ortho-Metalation (DoM) route, as it is the most common discovery-phase pathway, while providing a robust alternative via Ester Reduction for scale-up.

Module 1: The Kinetic Control Pathway (DoM Route)

The Strategy: Lithiation of 2-bromo-3-chloropyridine at the C4 position using LDA, followed by formylation (DMF) and reduction (NaBH₄).

Critical Mechanism: The Halogen Dance Risk

In this substrate, the C4 proton is acidified by the adjacent inductive effect of the 3-Cl and 2-Br. However, the lithiated intermediate is thermodynamically unstable. If the temperature rises above -70°C, the lithium atom can migrate to the C6 position, or the halogens can "dance" (scramble) positions, leading to inseparable isomeric mixtures.

Figure 1: The bifurcation between successful C4-functionalization and the Halogen Dance failure mode.

Troubleshooting & FAQs: DoM Route

Q1: My reaction mixture turned black/tarry upon adding LDA. What happened? Diagnosis: Likely nucleophilic attack on the pyridine ring or polymerization.

-

Root Cause: If you used n-BuLi directly, it acts as a nucleophile at C6 or C2 (SNAr) rather than a base. Even with LDA, if the LDA was generated in situ with excess n-BuLi, the unreacted n-BuLi will attack the ring.

-

Solution: Always use commercially available LDA or ensure stoichiometric precision when generating it. Ensure the internal temperature is strictly ≤ -78°C before addition.

Q2: I see multiple spots on TLC that look like isomers. Is this the Halogen Dance? Diagnosis: Yes, this is the hallmark of halogen migration.

-

The Fix:

-

Temperature Discipline: Never let the internal temperature rise above -75°C during the lithiation or the DMF addition. Pre-cool the DMF solution.

-

Quench Speed: Do not stir the lithiated species for long periods (e.g., >30 mins) "to ensure conversion." The longer it sits, the more it dances. 15–20 minutes is usually sufficient for deprotonation.

-

Reverse Addition: Consider adding the substrate to the pre-cooled base to maintain a constant excess of base, though standard addition (Base to Substrate) is usually fine if slow.

-

Q3: The aldehyde yield is low (30-40%), but I recovered starting material. Why? Diagnosis: Incomplete lithiation or moisture contamination.

-

The Fix:

-

Dryness: Pyridines are hygroscopic. Dry the starting material by azeotropic distillation with toluene before use.

-

Base Quality: Titrate your LDA. Old LDA often has a lower titer, leading to under-conversion.

-

Module 2: The Stability Route (Ester Reduction)

The Strategy: If the DoM route is too erratic, switch to reducing Methyl 2-bromo-3-chloropyridine-4-carboxylate . This avoids the sensitive lithiation step entirely during the final stage.

Protocol: Selective Reduction

Reducing a pyridine ester with halogens present requires chemoselectivity to avoid dehalogenation (removing the Br/Cl).

Recommended Reagents:

-

Standard: NaBH₄ in MeOH (0°C to RT).

-

Enhanced: NaBH₄ + CaCl₂ (generates Ca(BH₄)₂ in situ, more active, allows lower temp).

-

Avoid: LiAlH₄ (LAH) at reflux, as it promotes hydrodehalogenation (stripping off the Br).

Data Comparison: Reducing Agents

| Reducing Agent | Conditions | Yield | Risk Factor |

| NaBH₄ / MeOH | 0°C | 85-92% | Low. Very chemoselective. |

| DIBAL-H | Toluene, -78°C | 70-80% | Moderate. Over-reduction to alkane possible if warmed. |

| LiAlH₄ (LAH) | THF, 0°C | 40-60% | High. Significant dehalogenation (loss of Br). |

Module 3: Workup & Purification Guide

Q4: I have a persistent emulsion during extraction. How do I break it? Context: Pyridine methanols are amphiphilic and often form "rag layers" with aqueous buffers.

-

Solution:

-

Salting Out: Saturate the aqueous layer with solid NaCl.

-

pH Adjustment: Ensure the pH is slightly basic (pH ~8-9) to keep the pyridine neutral (free base) rather than protonated (water-soluble pyridinium salt).

-

Solvent Switch: Use DCM/Isopropanol (3:1) instead of pure EtOAc for extraction.

-

Q5: The product is unstable on silica gel. It streaks or decomposes. Context: The pyridine nitrogen can interact strongly with acidic silanols on silica.

-

Solution: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Elute with a gradient of Hexanes/EtOAc + 1% TEA.

Experimental Protocol: Optimized DoM Synthesis

Objective: Synthesis of this compound via Formylation.

-

Setup: Flame-dry a 3-neck flask. Maintain Ar/N₂ atmosphere.

-

Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

-

Reagent A: Add Diisopropylamine (1.1 equiv). Cool to -78°C (Internal probe required).

-

Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir 15 min at -78°C to form LDA.

-

Substrate Addition: Dissolve 2-bromo-3-chloropyridine (1.0 equiv) in minimal THF. Add dropwise over 20 min. Crucial: Keep internal temp < -70°C.

-

Lithiation: Stir for exactly 20 min at -78°C. (Do not over-stir).

-

Quench: Add dry DMF (1.5 equiv) dropwise. Stir 10 min at -78°C.

-

Warming: Remove cooling bath. Allow to reach 0°C. Add sat. NH₄Cl.

-

Reduction (One-Pot): Dilute organic phase with MeOH. Add NaBH₄ (1.5 equiv) at 0°C. Stir 30 min.

-

Workup: Quench with water, extract with EtOAc, wash with Brine, dry over Na₂SO₄.

References

-

Schnürch, M., et al. (2007).[1] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[1] Link

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

-

BenchChem Technical Guides. (2025). "Troubleshooting low yield in pyridine functionalization." BenchChem Support. Link

-

L'Heureux, A., et al. (2010). "Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 75(10), 3401–3411. (Context on handling polyhalopyridines). Link

- Gribble, G. W. (2002). "Lithiation of Pyridines." Heterocyclic Scaffolds II, Springer.

Sources

Technical Support Center: (2-Bromo-3-chloropyridin-4-yl)methanol Synthesis

Introduction

(2-Bromo-3-chloropyridin-4-yl)methanol is a critical heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its utility is predicated on the precise arrangement of its halogen substituents, which allows for selective downstream functionalization. However, the synthesis of this molecule, typically achieved through the reduction of 2-bromo-3-chloro-4-pyridinecarboxaldehyde, is not without its challenges. The presence of two distinct halogen atoms on an electron-deficient pyridine ring creates a landscape of potential side-reactions, primarily driven by over-reduction and dehalogenation.

This technical guide serves as a dedicated resource for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side-products, ensuring the synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of this compound via aldehyde reduction?

The primary synthetic route involves the reduction of 2-bromo-3-chloro-4-pyridinecarboxaldehyde, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄). The most prevalent side-products arise from three main pathways: incomplete reaction, over-reduction (dehalogenation), and impurities from starting materials.

-

Unreacted Starting Material: 2-bromo-3-chloro-4-pyridinecarboxaldehyde.

-

Debromination Product: (3-Chloropyridin-4-yl)methanol. This is often the major dehalogenated impurity, as the Carbon-Bromine bond is generally more susceptible to reductive cleavage than the Carbon-Chlorine bond.

-

Dichlorination Product: (2-Bromopyridin-4-yl)methanol. While less common than debromination, reduction of the C-Cl bond can occur, especially under harsher reaction conditions.

-

Fully Dehalogenated Product: 4-Pyridinylmethanol. This is typically observed in small quantities and results from aggressive reduction conditions.

Q2: Which analytical techniques are most effective for identifying and quantifying these side-products?

A multi-technique approach is recommended for unambiguous identification and accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and resolving the desired product from the starting material and various side-products. A C18 reversed-phase column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying side-products. The mass-to-charge ratio (m/z) and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) are definitive.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify major impurities. For instance, the disappearance of the aldehyde proton (~10 ppm) and the appearance of a methylene signal (~4.5-5.0 ppm) confirms the reduction. Changes in the aromatic region can indicate dehalogenation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative to LC-MS if the compounds are thermally stable and sufficiently volatile.

Q3: How can I use mass spectrometry to distinguish between the desired product and its dehalogenated analogs?

Mass spectrometry is exceptionally powerful for this purpose due to the distinct isotopic signatures of bromine and chlorine.

| Compound | Molecular Formula | Expected [M+H]⁺ (Monoisotopic) | Key Isotopic Pattern Features |

| Desired Product | C₆H₅BrClNO | 221.94 | Contains peaks for both Br and Cl isotopes. Will show a complex cluster with major peaks at M, M+2, and M+4. |

| Debrominated Impurity | C₆H₆ClNO | 144.02 | Loses the Br pattern. Shows a characteristic M and M+2 pattern in a ~3:1 ratio for chlorine. |

| Dichlorinated Impurity | C₆H₆BrNO | 187.97 | Loses the Cl pattern. Shows a characteristic M and M+2 pattern in a ~1:1 ratio for bromine. |

| Starting Aldehyde | C₆H₄BrClNO | 219.92 | Similar isotopic pattern to the desired product but with a 2 Da lower mass. |

Q4: My synthesis resulted in a discolored (yellow or brown) product. What is the likely cause?

Discoloration often points to trace impurities. Potential causes include:

-

Residual Aldehyde: Pyridine aldehydes can be sensitive and may form colored oligomers or degradation products, especially if exposed to air or light for extended periods.[1]

-

Oxidation: The pyridine nitrogen can be oxidized, or the alcohol functional group could be oxidized back to the aldehyde, leading to colored impurities.

-

High-Molecular-Weight Byproducts: Small amounts of polymeric or condensation byproducts, potentially from side reactions involving the starting aldehyde, can impart color. Thorough purification by column chromatography or recrystallization is recommended.

Troubleshooting Guide

This section addresses specific experimental issues. Follow the logical workflow to diagnose and resolve problems encountered during the synthesis.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for side-product analysis.

Problem 1: LC-MS analysis shows a significant peak with m/z 144.02 (M+H)⁺.

-

Diagnosis: This mass corresponds to (3-Chloropyridin-4-yl)methanol, the debrominated side-product. The C-Br bond has been reductively cleaved.

-

Causality: This side-reaction, known as hydrodehalogenation, is a known issue when reducing halogenated aromatics. It occurs when a hydride ion attacks the halogen-bearing carbon, displacing the halide. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to this attack. The reaction is highly dependent on temperature and the reducing agent's strength.

-

Solutions:

-

Strict Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C during the addition of the reducing agent and for the duration of the reaction. Higher temperatures significantly accelerate the rate of dehalogenation.

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent due to its milder nature compared to agents like lithium aluminum hydride (LiAlH₄), which are far more likely to cause dehalogenation.[2][3]

-

Controlled Reagent Addition: Add the NaBH₄ portion-wise as a solid or as a freshly prepared solution in a compatible solvent (e.g., methanol, ethanol) over an extended period. This maintains a low instantaneous concentration of the reducing agent, favoring the reduction of the highly electrophilic aldehyde over the less reactive C-Br bond.

-

Problem 2: My reaction appears complete by TLC, but the final purity is low, with a major impurity peak matching the starting aldehyde's mass.

-

Diagnosis: The impurity is unreacted 2-bromo-3-chloro-4-pyridinecarboxaldehyde. This indicates an incomplete or stalled reaction.

-

Causality: While the reduction of aldehydes with NaBH₄ is typically fast and efficient, several factors can lead to incomplete conversion.

-

Insufficient Reducing Agent: The stoichiometry may be inadequate, especially if the NaBH₄ has degraded due to improper storage (exposure to moisture).

-

Poor Reagent Solubility: If NaBH₄ is not well-suspended or dissolved in the reaction medium, its effective concentration is low, slowing the reaction.

-

Formation of an Unreactive Intermediate: The initial product is a borate ester intermediate. If this intermediate is sterically hindered or poorly soluble, its hydrolysis during the workup might be incomplete, leading to the isolation of starting material upon purification.

-

-

Solutions:

-

Verify Reagent Stoichiometry and Quality: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). Ensure the reagent is a free-flowing powder and has been stored in a desiccator.

-

Optimize Solvent System: The reaction is typically run in an alcohol like methanol or ethanol, which aids in dissolving the NaBH₄ and the substrate. Ensure sufficient solvent is used to maintain a homogenous mixture.

-

Extend Reaction Time: After adding the NaBH₄, allow the reaction to stir for at least 1-2 hours at 0-5 °C, monitoring by TLC or HPLC until the starting material spot/peak is no longer visible.

-

Ensure Complete Quench/Workup: During the aqueous workup, ensure the pH is adjusted correctly (typically to neutral or slightly acidic) to fully hydrolyze the borate ester intermediate and release the final alcohol product.

-

Problem 3: My ¹H NMR shows the correct signals for the product, but integration is off, and there are extra peaks in the aromatic region.

-

Diagnosis: This points to a mixture of halogenated pyridines, likely the desired product co-existing with debrominated and/or dichlorinated side-products.

-

Causality: The electronic environment of the pyridine ring protons is sensitive to the halogen substitution pattern. Dehalogenation will cause shifts in the remaining proton signals.

-

This compound: Expect two doublets in the aromatic region.

-

(3-Chloropyridin-4-yl)methanol (Debrominated): The proton at the 2-position will appear, likely at a different chemical shift than the original protons.

-

(2-Bromopyridin-4-yl)methanol (Dichlorinated): The proton at the 3-position will appear.

-

-

Solutions:

-

Correlate with LC-MS: Use the LC-MS data to confirm the masses of the impurities. This will allow you to assign the extra NMR signals to specific side-products.

-

Optimize Purification: These side-products often have very similar polarities, making separation by standard column chromatography challenging. Consider using a high-resolution column, optimizing the solvent gradient (e.g., a shallow gradient of ethyl acetate in hexanes), or exploring preparative HPLC if high purity is essential.

-

Re-evaluate Reaction Conditions: The presence of multiple dehalogenated species strongly suggests the reaction conditions are too harsh. Refer to the solutions in Problem 1 to minimize over-reduction.

-

Experimental Protocols

Protocol 1: Synthesis of this compound

Sources

Technical Support Center: High-Throughput Screening of (2-Bromo-3-chloropyridin-4-yl)methanol Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of (2-bromo-3-chloropyridin-4-yl)methanol and its derivatives.[1][2] It is designed to address specific experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and robust experimental outcomes.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential therapeutic candidates.[3][4][5] However, the unique chemical properties of halogenated pyridines like this compound can introduce specific challenges into the HTS workflow. This document aims to provide practical, experience-driven solutions to overcome these hurdles.

I. Troubleshooting Guide: Navigating Common HTS Challenges

This section addresses common issues encountered during the HTS of this compound derivatives, offering causative explanations and actionable solutions.

Issue 1: High Rate of False Positives

A frequent challenge in HTS is the occurrence of false positives, where compounds appear active against a biological target but are later found to be artifacts of the assay technology.[6][7]

Potential Causes & Solutions:

-

Compound Interference with Assay Signal: Halogenated compounds can interfere with fluorescence- or luminescence-based assays, common readouts in HTS.[6][8]

-

Causality: The electronic properties of the bromo- and chloro-substituents on the pyridine ring can lead to inherent fluorescence or quenching effects.

-

Troubleshooting Protocol:

-

Counter-Screening: Perform a counter-screen without the biological target to identify compounds that intrinsically affect the assay signal.[9]

-

Orthogonal Assays: Validate hits using an orthogonal assay with a different detection method (e.g., absorbance-based) to confirm true activity.[6][10]

-

Data Analysis: During primary screening, analyze raw data from individual detection channels to spot anomalies that may indicate interference.[10]

-

-

-

Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a promiscuous inhibitory profile.

-

Causality: The planar structure of the pyridine ring can promote stacking interactions, leading to aggregation.

-

Troubleshooting Protocol:

-

Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to disrupt aggregate formation.[10]

-

Concentration-Response Curves: Genuine hits will typically exhibit a standard sigmoidal concentration-response curve. Aggregators often show an unusually steep curve.

-

Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation propensity of hit compounds in the assay buffer.

-

-

-

Reactivity of Halogenated Pyridines: The bromine and chlorine atoms can be susceptible to nucleophilic substitution under certain assay conditions, leading to covalent modification of the target protein.

-

Causality: The electron-withdrawing nature of the pyridine ring can activate the carbon-halogen bonds towards nucleophilic attack.

-

Troubleshooting Protocol:

-

Reversibility Assays: Test for reversibility of inhibition by dialyzing the compound-target complex. A return of activity suggests a non-covalent interaction.[10]

-

Mass Spectrometry: Use mass spectrometry to analyze the target protein after incubation with the compound to detect any covalent adducts.

-

-

Issue 2: Poor Reproducibility and High Well-to-Well Variability

Inconsistent results across a screening plate can obscure genuine hits and lead to a high number of false negatives.

Potential Causes & Solutions:

-

Compound Solubility Issues: this compound and its derivatives may have limited aqueous solubility, leading to precipitation in the assay wells.

-

Causality: The hydrophobic nature of the halogenated pyridine core can result in poor solubility in aqueous buffers.

-

Troubleshooting Protocol:

-

Solvent Optimization: Increase the final concentration of DMSO (dimethyl sulfoxide) in the assay, but be mindful of its potential effects on the biological target (typically ≤1%).

-

Visual Inspection: During assay development, visually inspect the plates under a microscope for any signs of compound precipitation.

-

Nephelometry: Use nephelometry to quantify compound precipitation across a range of concentrations.

-

-

-

Inconsistent Liquid Handling: Inaccurate or imprecise dispensing of small volumes by automated liquid handlers is a common source of variability.[9][11]

-

Causality: The viscosity and surface tension of solutions containing test compounds can differ from control solutions, affecting dispensing accuracy.

-

Troubleshooting Protocol:

-

Regular Calibration: Ensure all liquid handling robotics are regularly calibrated and maintained according to the manufacturer's specifications.

-

Quality Control Plates: Run quality control plates with known standards to assess the precision and accuracy of liquid transfers.

-

Acoustic Dispensing: If available, consider using acoustic dispensing technology, which is less sensitive to the physical properties of the liquids.

-

-

Issue 3: Low Hit Rate or No Apparent Activity

Failing to identify a sufficient number of credible hits can stall a drug discovery program.

Potential Causes & Solutions:

-

Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the activity of the compounds being screened.

-

Causality: The specific binding or inhibitory mechanism of the pyridine derivatives may require specific buffer conditions (pH, ionic strength) or cofactor concentrations.

-

Troubleshooting Protocol:

-

Assay Optimization: Systematically vary key assay parameters (e.g., enzyme/substrate concentrations, incubation time, temperature) to find the optimal conditions for detecting inhibition.

-

Z'-Factor Calculation: Ensure the assay has a robust Z'-factor (typically >0.5) to provide a sufficient signal window for hit identification.[9][12]

-

Positive Controls: Use a known inhibitor of the target to confirm that the assay is capable of detecting activity.

-

-

-

Compound Instability: The this compound scaffold may be unstable under the assay conditions.

-

Causality: The presence of certain functional groups or the pH of the assay buffer could lead to degradation of the test compounds over the course of the experiment.

-

Troubleshooting Protocol:

-

Stability Studies: Assess the stability of representative compounds in the assay buffer over the duration of the experiment using techniques like HPLC or LC-MS.

-

Modify Incubation Times: If degradation is observed, consider reducing the incubation time of the compounds with the biological target.

-

-

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions that arise during the HTS of this compound derivatives.

Q1: What is a typical starting concentration for screening this compound derivatives?

A common starting concentration for primary HTS is 10 µM.[12] However, this can be adjusted based on the known potency of related compounds or the solubility limits of the library.

Q2: How can I differentiate between a genuine hit and a Pan-Assay Interference Compound (PAIN)?

PAINs are compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[10] To identify them:

-

Database Searching: Check public databases (e.g., PubChem) and internal historical screening data to see if your hit compound has been flagged as a frequent hitter.

-

Structural Filters: Use computational filters to identify substructures commonly associated with PAINs.

-

Orthogonal Assays: As mentioned previously, confirming activity in an orthogonal assay is a robust way to rule out assay-specific interference.[10]

Q3: What are the key considerations for miniaturizing our assay from a 96-well to a 384- or 1536-well format?

Miniaturization is crucial for HTS to reduce costs and increase throughput.[11][12] Key considerations include:

-

Liquid Handling: Ensure your automated liquid handlers can accurately dispense the smaller volumes required.[13]

-

Evaporation: Evaporation can be more pronounced in smaller well volumes. Use plate seals and control the humidity of the screening environment.

-

Detection Sensitivity: Confirm that your plate reader has sufficient sensitivity to detect the signal from the smaller assay volume.

Q4: How important is the purity of the this compound derivatives in our screening library?

Compound purity is critical. Impurities can lead to false positives or mask the activity of the primary compound.[6] It is recommended to have a purity of >95% for all compounds in the screening library, confirmed by methods such as LC-MS and NMR.

Q5: What are the safety considerations when handling this compound and its derivatives?

Based on data for related compounds, this compound derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14] Always consult the Safety Data Sheet (SDS) for each specific compound and handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

III. Experimental Protocols & Data Presentation

Standard HTS Workflow

The following diagram illustrates a typical HTS workflow, from initial assay development to hit validation.

Caption: A generalized workflow for a high-throughput screening campaign.

Data Summary: Assay Quality Control Parameters

| Parameter | Acceptable Range | Rationale |

| Z'-Factor | > 0.5 | Indicates a good separation between positive and negative controls, ensuring statistical significance of hits.[9][12] |

| Signal-to-Background (S/B) | > 2 | A higher S/B ratio provides a larger window to detect compound activity. |

| Coefficient of Variation (%CV) | < 15% | Low %CV indicates good reproducibility of the assay signal across the plate. |

Protocol: Orthogonal Assay for Hit Validation (Absorbance-Based)

This protocol describes a generic absorbance-based enzymatic assay to validate hits from a primary fluorescence-based screen.

Materials:

-

Purified target enzyme

-

Substrate that produces a chromogenic product

-

Assay buffer (optimized for the target enzyme)

-

Hit compounds dissolved in 100% DMSO

-

384-well clear, flat-bottom microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Plating: Dispense 1 µL of hit compound dilutions (in 100% DMSO) into the appropriate wells of a 384-well plate. Include positive and negative controls.

-

Enzyme Addition: Add 25 µL of the target enzyme (at 2x the final concentration) in assay buffer to all wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 25 µL of the substrate (at 2x the final concentration) in assay buffer to all wells to start the reaction.

-

Kinetic Read: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Normalize the data to the controls and determine the IC50 values for the active compounds.

IV. Conclusion

The successful high-throughput screening of this compound derivatives requires a proactive approach to troubleshooting potential issues related to compound properties and assay technology. By anticipating challenges such as false positives, poor solubility, and compound instability, and by implementing robust validation strategies like orthogonal assays and counter-screens, researchers can significantly improve the quality and reliability of their HTS data. This technical guide serves as a foundational resource for navigating these complexities and accelerating the identification of promising lead compounds.

References

-

Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

-

Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

-

Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

-

Infinix Bio. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

-

Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

-

Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved from [Link]

-

MedCrave online. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

-

Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. Retrieved from [Link]

-

PLOS One. (2015, December 14). Mining Chemical Activity Status from High-Throughput Screening Assays. Retrieved from [Link]

-

MedChemComm. (n.d.). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization. Retrieved from [Link]

-

CORE. (n.d.). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

-

Preprints.org. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Retrieved from [Link]

-

ResearchGate. (n.d.). High‐throughput screening (HTS) for the optimisation of the desired.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). (4-Chloropyridin-3-yl)methanol--hydrogen bromide (1/1). Retrieved from [Link]

-

ResearchGate. (2019, January 27). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

-

National Institutes of Health. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved from [Link]

-

PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

-

Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

-

Science in the Classroom. (2015, January 2). High-throughput screening of drug leads. Retrieved from [Link]

-

Eurofins. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. Retrieved from [Link]

-

MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

Sources

- 1. CAS 1227584-44-2 | this compound - Synblock [synblock.com]

- 2. (3-Bromo-2-chloropyridin-4-yl)methanol 95% | CAS: 1227502-15-9 | AChemBlock [achemblock.com]

- 3. selvita.com [selvita.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. infinixbio.com [infinixbio.com]

- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 13. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support: Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol

Route Selection & Economic Analysis

For the cost-effective synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol , we evaluate two primary pathways. The choice depends on your facility's ability to handle cryogenic conditions versus the cost of starting materials.

| Feature | Route A: Directed Ortho Metalation (DoM) (Recommended) | Route B: Ester Reduction |

| Starting Material | 2-Bromo-3-chloropyridine (Commodity chemical) | 2-Bromo-3-chloropyridine-4-carboxylic acid (Specialty) |

| Reagents | LDA (or LiTMP), DMF, NaBH₄ | Borane-THF or mixed anhydride/NaBH₄ |

| Conditions | Cryogenic (-78 °C essential) | Mild (0 °C to RT) |

| Atom Economy | High | Lower (loss of leaving groups) |

| Cost Profile | Low (Cheap SM, high skill required) | High (Expensive SM, easier execution) |

| Primary Risk | Halogen Dance (Regioisomer scrambling) | Incomplete reduction / Over-reduction |

Recommendation: Route A is the industry standard for cost-effectiveness. The starting material is significantly cheaper, and the "one-pot" lithiation-formylation followed by reduction avoids isolating the aldehyde intermediate, saving time and solvent.

Core Protocol: The "Gold Standard" Workflow

Method: Regioselective C4-Lithiation / Formylation / Reduction Scale: Gram to Decagram (Scalable with flow chemistry)

Phase 1: Metallation & Formylation

Rationale: The C3-Chlorine and C2-Bromine atoms exert a strong inductive effect, making the C4-proton the most acidic. However, the resulting lithiated species is kinetically unstable and prone to "Halogen Dance" (migration of the halogen to the C4 position) if the temperature rises.

-

Preparation of LDA (Fresh is Critical):

-

To a dry flask under N₂, add anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.1 eq).

-

Cool to -78 °C (Dry ice/acetone).

-

Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C.

-

Technical Note: Commercial LDA can be used but often contains LiOH impurities that lower yield. Fresh generation is preferred for consistency.

-

-

Substrate Addition (The Critical Window):

-

Dissolve 2-Bromo-3-chloropyridine (1.0 eq) in minimal dry THF.

-

Add this solution dropwise to the LDA mixture at -78 °C .

-

Stirring Time: Stir for exactly 30–45 minutes .

-

Warning: Do NOT exceed 1 hour. Extended stirring promotes thermodynamic equilibration to the C3-lithiated species (via halogen migration).

-

-

Electrophile Quench:

-

Add anhydrous DMF (1.5 eq) rapidly (but controlling exotherm) at -78 °C.

-

Allow the mixture to stir for 15 min at -78 °C, then warm to 0 °C over 30 minutes.

-

Checkpoint: The solution should turn from dark orange/brown to pale yellow.

-

Phase 2: Reduction (One-Pot)

Rationale: Isolating the intermediate aldehyde (2-bromo-3-chloropyridine-4-carbaldehyde) is unnecessary and risks oxidation.

-

Reduction:

-

Dilute the reaction mixture with MeOH (equal volume to THF).

-

Add NaBH₄ (1.0 eq) portion-wise at 0 °C.

-

Stir for 1 hour at 0 °C. Monitor by TLC/LC-MS.

-

-

Workup:

Visualization: Reaction Logic & Failure Modes

The following diagram illustrates the reaction pathway and the critical "Halogen Dance" failure mode that occurs if temperature control is lost.

Figure 1: Synthetic workflow illustrating the kinetic pathway to the target and the thermodynamic "Halogen Dance" failure mode.

Troubleshooting Guide (Help Desk)

Issue 1: "I isolated the wrong regioisomer (3-bromo-2-chloropyridine derivative)."

-

Diagnosis: This is the classic Halogen Dance effect. The lithiated species is unstable. If the reaction warms above -60°C before DMF addition, the bromine atom can migrate to the C4 position to relieve steric strain or stabilize the anion thermodynamically.

-

Solution:

-

Ensure your internal temperature probe is calibrated.

-

Add the DMF immediately after the 30-minute lithiation window.

-

Do not let the reaction sit. This is a "stopwatch chemistry" step.

-

Issue 2: "Low yield; recovering starting material."

-

Diagnosis: Incomplete lithiation or wet reagents.

-

Solution:

-

Titrate your n-BuLi. Old bottles often drop below 2.5 M.

-

Ensure THF is distilled over Sodium/Benzophenone or from a rigorous solvent system. Water kills the lithiated species instantly.

-

Increase LDA to 1.2 eq to account for adventitious moisture.

-

Issue 3: "Product contains an impurity with Mass M+14."

-

Diagnosis: Methylation. If you used MeI in a previous step or contaminated glassware, or if the DMF contained dimethylamine impurities.

-

More likely: If the mass is M+30 (approx), you might have formed the dimer or reacted with formaldehyde impurities in MeOH.

-

Solution: Use HPLC-grade DMF and anhydrous MeOH.

Frequently Asked Questions (FAQs)

Q: Can I use n-BuLi directly without LDA? A: No. Using n-BuLi directly on 2-bromo-3-chloropyridine will likely cause Lithium-Halogen Exchange (swapping the Br for Li) rather than deprotonation. You will lose the bromine atom and get 3-chloropyridine derivatives. The bulky amine (LDA) is required to enforce deprotonation (DoM) over exchange.

Q: Is the intermediate aldehyde stable? A: Moderately, but it oxidizes to the carboxylic acid in air. We recommend the "telescoped" (one-pot) reduction described above. If you must store it, keep it under Nitrogen at -20°C.

Q: What is the shelf-life of the final alcohol? A: The target alcohol is stable at room temperature if dry. However, benzylic-type pyridine alcohols can be sensitive to light. Store in amber vials.

Q: Can I scale this to 1kg? A: Batch scaling of -78°C reactions is dangerous and difficult due to heat transfer limitations. For kg-scale, Continuous Flow Chemistry is highly recommended to manage the exotherm and the unstable lithiated intermediate [1].

References

-

Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Source: PubMed / Chemistry Europe. Context: Defines the kinetics of lithiation vs. halogen migration for this exact scaffold. URL:[Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Source: Chemistry Steps.[1][3][4][5][6][7][8] Context: Mechanistic backing for the reduction of the intermediate or alternative ester route. URL:[Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

Validation & Comparative